REACTION_CXSMILES
|
[Br:1][C:2]([Br:22])=[C:3]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH2:4][N:5]1C(=O)C2=CC=CC=C2C1=O.O.NN.[ClH:26]>CO>[ClH:26].[C:16]1([C:3](=[C:2]([Br:1])[Br:22])[CH2:4][NH2:5])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2,5.6|
|
Name
|
1,1-dibromo-2-phenyl-3-phthalimidopropene
|
Quantity
|
421 mg
|
Type
|
reactant
|
Smiles
|
BrC(=C(CN1C(C=2C(C1=O)=CC=CC2)=O)C2=CC=CC=C2)Br
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=CC=CC=C1)C(CN)=C(Br)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |